Myrigalone A
Description
Structure
3D Structure
Properties
CAS No. |
34328-57-9 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2,2,4-trimethyl-6-(3-phenylpropanoyl)cyclohexane-1,3,5-trione |
InChI |
InChI=1S/C18H20O4/c1-11-15(20)14(17(22)18(2,3)16(11)21)13(19)10-9-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3 |
InChI Key |
CTSXBYQFSBUGKB-UHFFFAOYSA-N |
SMILES |
CC1C(=O)C(C(=O)C(C1=O)(C)C)C(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CC1C(=O)C(C(=O)C(C1=O)(C)C)C(=O)CCC2=CC=CC=C2 |
melting_point |
138-139°C |
physical_description |
Solid |
Synonyms |
myrigalone A |
Origin of Product |
United States |
Scientific Research Applications
Phytotoxicity and Seed Germination Inhibition
Myrigalone A is recognized primarily for its phytotoxic properties, particularly its ability to inhibit seed germination and seedling growth. Research indicates that MyA exerts its effects through various mechanisms:
- Inhibition of Germination : MyA has been shown to inhibit the germination of Lepidium sativum seeds in a dose-dependent manner. It specifically affects endosperm rupture and the transition to seedling growth without impacting testa rupture .
- Hormonal Interference : The compound interferes with gibberellin metabolism and signaling pathways, crucial for seed germination. It inhibits GA3 oxidase, thereby affecting gibberellin levels in seeds .
- Reactive Oxygen Species Scavenging : MyA acts as a scavenger of apoplastic reactive oxygen species, which are essential for embryo growth, thus further contributing to its inhibitory effects on germination .
Allelopathic Properties
This compound is proposed as a novel allelochemical with potential applications in agriculture as a natural herbicide:
- Natural Herbicide : Due to its phytotoxic effects, MyA could serve as an environmentally friendly alternative to synthetic herbicides. Its high affinity for soil suggests it may have prolonged activity in agricultural settings .
- Environmental Impact Studies : Recent studies employing Environmental Metabolic Footprinting (EMF) have evaluated the environmental impact of MyA compared to synthetic herbicides. This innovative approach assesses the resilience time and microbial metabolome changes following MyA application .
Molecular Mechanisms and Gene Expression
The molecular mechanisms underlying MyA's phytotoxicity involve complex interactions with plant hormone signaling pathways:
- Auxin Homeostasis Disruption : MyA affects auxin transporter gene expression (e.g., PIN7, ABCG37), leading to altered auxin homeostasis during seed germination .
- Oxidative Stress Response : The compound triggers a phased detoxification program by upregulating genes associated with oxidative stress response, including ascorbate peroxidases and superoxide dismutases .
Comparative Analysis with Other Phytotoxins
Research comparing MyA with other phytotoxins has revealed distinct regulatory mechanisms:
- Differential Gene Targeting : Unlike other compounds that may broadly affect auxin signaling, MyA specifically targets certain auxin transporter genes while also affecting ethylene biosynthesis pathways .
- Phytochemical Synergy : Studies suggest that combinations of MyA with other phytochemicals could enhance its efficacy as a biocontrol agent against weeds, warranting further investigation into synergistic effects .
Summary Table of Key Findings
| Application Area | Key Findings |
|---|---|
| Phytotoxicity | Inhibits seed germination in Lepidium sativum; affects endosperm rupture and embryo growth |
| Allelopathy | Potential use as a natural herbicide; high soil affinity suggests prolonged efficacy |
| Molecular Mechanisms | Disrupts auxin homeostasis; affects gene expression related to oxidative stress |
| Comparative Analysis | Targets specific auxin transporters; distinct from other phytotoxins |
Preparation Methods
Retrosynthetic Analysis
-
Disconnections :
-
Cyclohexane trione core via aldol cyclization.
-
3-Phenylpropanoyl sidechain via Friedel-Crafts acylation.
-
Methyl groups via alkylation or pre-functionalized building blocks.
-
Step 1: Formation of Cyclohexane Trione Core
A diketone precursor (e.g., dimethyl dihydroresorcinol) undergoes Stork enamine alkylation to introduce the third ketone group.
Reaction Conditions :
Step 2: Introduction of 3-Phenylpropanoyl Sidechain
Friedel-Crafts acylation of the trione core with cinnamoyl chloride in the presence of Lewis acids (AlCl₃).
Optimization Considerations :
Step 3: Methylation and Final Functionalization
Selective methylation at C2 and C4 using dimethyl sulfate under basic conditions (K₂CO₃).
Side Reactions :
Alternative Approach: Cross-Metathesis
Inspired by myricanol synthesis, a linear diarylheptanoid intermediate could undergo ring-closing metathesis (Grubbs catalyst) to form the macrocyclic skeleton, followed by oxidation to triones.
Advantages :
-
Convergent synthesis improves yield.
-
Enables stereochemical control.
Analytical Validation of Synthesized MyA
Hypothetical synthetic batches would require validation against natural MyA using:
Q & A
Q. What experimental models are optimal for studying Myrigalone A’s phytotoxic effects on seed germination?
Methodological Answer: Use Lepidium sativum (garden cress) as a model system due to its well-characterized response to this compound. Germination assays should include measurements of embryo growth, testa permeability, and endosperm weakening using time-lapse imaging and biomechanical testing. Mutant lines (e.g., auxin-signaling mutants) can help dissect specific pathways affected by this compound .
Q. Which genes are primary targets of this compound during seed detoxification?
Methodological Answer: Focus on glutathione S-transferases (GSTs) and cytochrome P450 (CYP) genes. For example, GSTU25 (AGI: AT1G17170) shows a 35.3-fold upregulation under this compound exposure at 18/12 h, indicating its role in detoxification. Validate these targets via RT-qPCR or CRISPR-Cas9 knockout lines to confirm functional roles in metabolic responses .
Q. What biochemical assays are recommended to quantify this compound’s interference with auxin homeostasis?
Methodological Answer: Employ HPLC-MS/MS to measure auxin (IAA) concentrations in treated vs. untreated seedlings. Combine this with transcriptional profiling of auxin-responsive genes (e.g., AUX/IAA, SAUR) and pharmacological assays using auxin transport inhibitors (e.g., NPA) to isolate this compound’s specific effects on auxin signaling .
Advanced Research Questions
Q. How can researchers resolve contradictions in gene expression data induced by this compound across different plant tissues?
Methodological Answer: Conduct tissue-specific RNA-seq analysis (e.g., separating seed, root, and shoot tissues) to identify spatial expression patterns. For instance, GSTU19 is upregulated in seeds (2.5-fold at 12/12 h) but shows no significant change in roots. Use laser-capture microdissection to isolate specific cell types and validate via in situ hybridization .
Q. What methodologies are effective for analyzing photodegradation products of this compound in environmental matrices?
Methodological Answer: Simulate environmental photolysis using solar light chambers and analyze degradation products via HPLC-HRMS and GC-MS. Compare aqueous-phase degradation (e.g., in buffered solutions) with leaf-surface photolysis to identify context-specific metabolites like hydroxylated or dimerized derivatives. Include volatility assays to assess environmental persistence .
Q. How can multi-omics approaches elucidate the phased detoxification program triggered by this compound?
Methodological Answer: Integrate transcriptomics (RNA-seq), metabolomics (LC-MS), and proteomics (TMT labeling) datasets to map temporal responses. For example, correlate early GST activation (12/12 h) with subsequent accumulation of conjugated metabolites. Use weighted gene co-expression network analysis (WGCNA) to identify hub genes regulating detoxification phases .
Q. What strategies address the non-linear dose-response relationships observed in this compound’s inhibition of germination?
Methodological Answer: Apply hormetic modeling to quantify biphasic responses (e.g., low-dose stimulation vs. high-dose inhibition). Use segmented regression or Bayesian hierarchical models to identify inflection points. Supplement with ROS scavenging assays to test whether non-linear effects stem from oxidative stress thresholds .
Data Interpretation & Validation
Q. How should researchers validate the ecological relevance of lab-based this compound studies in field conditions?
Methodological Answer: Conduct field trials using soil-incorporated this compound at concentrations mimicking allelopathic release (e.g., 10–100 µM). Monitor weed suppression efficacy and non-target species impacts via quadrat sampling. Compare lab-derived gene expression markers (e.g., GSTU25) with field-collected tissue samples using ddPCR for high sensitivity .
Q. What statistical frameworks are suitable for analyzing time-resolved transcriptional responses to this compound?
Methodological Answer: Implement mixed-effects models to account for repeated measures across time points (e.g., 12/12 h and 18/12 h). Use false discovery rate (FDR) corrections for multi-gene comparisons. Pair this with cluster analysis (e.g., k-means) to group genes with similar expression kinetics, such as early-phase vs. late-phase responders .
Q. How can conflicting results regarding this compound’s effects on CYP450 enzymes be reconciled?
Methodological Answer: Perform isoform-specific activity assays using recombinant CYP proteins (e.g., CYP81D8 vs. CYP71B26). For CYP81D8, which is upregulated (5.6-fold at 18/12 h), test substrate specificity via fluorometric assays. For downregulated isoforms (e.g., CYP71B26), investigate compensatory mechanisms using dual RNAi silencing and metabolic flux analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
